molecular formula C8H8O2 B018310 2-(4-Hydroxyphenyl)acetaldehyde CAS No. 7339-87-9

2-(4-Hydroxyphenyl)acetaldehyde

Cat. No.: B018310
CAS No.: 7339-87-9
M. Wt: 136.15 g/mol
InChI Key: IPRPPFIAVHPVJH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(4-Hydroxyphenyl)acetaldehyde plays a significant role in biochemical reactions. It is produced from the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and the tyramine oxidase (tynA) enzyme in Escherichia coli . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Scientific Research Applications

4-Hydroxyphenyl acetaldehyde has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

    Biology: It plays a role in the metabolism of amino acids and neurotransmitters.

    Medicine: Its derivatives are studied for their potential therapeutic effects, including their role in the biosynthesis of bioactive compounds.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Hydroxyphenyl acetaldehyde is unique due to its specific roles in biological processes and its involvement in the biosynthesis of significant natural products. Similar compounds include:

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223631
Record name 4-Hydroxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223631
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7339-87-9
Record name 4-Hydroxyphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7339-87-9
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Record name 4-Hydroxyphenylacetaldehyde
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Record name 4-Hydroxyphenylacetaldehyde
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Record name 2-(4-hydroxyphenyl)acetaldehyde
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Record name 4-HYDROXYPHENYLACETALDEHYDE
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Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-hydroxyphenylacetaldehyde (15) was synthesized as described in Heterocycles, 2000, 53, 777-784. 4-Hydroxyphenethyl alcohol (Compound 141.0 g, 7.3 mmol, Aldrich) was dissolved in dimethylsulfoxide (8 mL, Aldrich). With stirring, TEA (2.2 mL, 16 mmol, Aldrich) was added slowly. Pyridine-sulfur trioxide (SO3.py) complex (2.5 g, 16 mmol, Aldrich) was completely dissolved in dimethylsulfoxide (9 mL, Aldrich) and this solution was added drop-wise to the alcohol, with vigorous stirring. After stirring for 1 h at room temperature, the reaction was diluted with CH2Cl2, then washed with ice-cold water. The organic layer was dried over Na2SO4, filtered, and concentrated to dryness. Purification using silica gel chromatography with hexane-ethyl acetate as eluent (5:1, then 2:1) yielded 488 mg (49%) of 4-hydroxyphenylacetaldehyde (15).
Quantity
141 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
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0 (± 1) mol
Type
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of oxalyl chloride (2.0 ml) and dichloromethane (20 ml), previously cooled to -78° in a dry ice/acetone bath, is added dropwise over 5 min a solution of DMSO (3.4 ml) and methylene chloride (5 ml). The mixture is stirred at -78° for 5 min and then allowed to warm to 0° in an ice bath. To the mixture is added dropwise a solution of 4-(2-hydroxyethoxy)-phenol (1.54 g) in methylene chloride (15 ml) over 10-15 min. The mixture is stirred at 0° for 30 min. triethyl amine (7 ml) is added dropwise and the mixture allowed to warm to 20°-25°. The mixture is diluted with methylene chloride (25 ml) and washed with hydrochloric acid (5%, 50 ml), twice with water (50 ml), dried over sodium sulfate and the solvent removed at reduced pressure to leave an oil that is flash chromatographed on silica gel (25 g) eluting with ethyl acetate/hexane (33/67) to give 4-hydoxyphenylacetaldehyde which is carried on immediately by the addition of 2,6-bis(1-pyrrolidinyl)-4-(1-piperazinyl)pyrimidine (PREPARATION A-22, 0.79 g) and methanol (10 ml). To the mixture is added sodium cyanoborohydride (0.16 g) and the mixture is stirred at 20°-25° for 18 hr. The mixture is treated with aqueous hydrochloric acid (10%, 10 ml) HCl at 0° and the methanol removed at reduced pressure. The residue is distributed between ethyl acetate (50 ml) and water (40 ml). The aqueous phase is brought to pH 8 with aqueous potassium hydroxide (45%) at 0° and then extracted methylene chloride (2×50 ml). The combined extracts are dried over sodium sulfate and the solvent removed at reduced pressure to give a foam that is flash chromatographed on silica gel (35 g) eluting with hexane/ethyl acetate (33/67) to give the title compound.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.54 g
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-hydroxyphenylacetaldehyde (15) was synthesized as described in Heterocycles, 2000, 53, 777-784. 4-Hydroxyphenethyl alcohol (Compound 14, 1.0 g, 7.3 mmol, Aldrich) was dissolved in dimethylsulfoxide (8 mL, Aldrich). With stirring, TEA (2.2 mL, 16 mmol, Aldrich) was added slowly. Pyridine-sulfur trioxide (SO3.py) complex (2.5 g, 16 mmol, Aldrich) was completely dissolved in dimethylsulfoxide (9 mL, Aldrich) and this solution was added drop-wise to the alcohol, with vigorous stirring. After stirring for 1 h at room temperature, the reaction was diluted with CH2Cl2, then washed with ice-cold water. The organic layer was dried over Na2SO4, filtered, and concentrated to dryness. Purification using silica gel chromatography with hexane-ethyl acetate as eluent (5:1, then 2:1) yielded 488 mg (49%) of 4-hydroxyphenylacetaldehyde (5).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)acetaldehyde
Reactant of Route 2
2-(4-Hydroxyphenyl)acetaldehyde
Reactant of Route 3
2-(4-Hydroxyphenyl)acetaldehyde
Reactant of Route 4
2-(4-Hydroxyphenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Hydroxyphenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(4-Hydroxyphenyl)acetaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of p-hydroxyphenylacetaldehyde?

A1: The molecular formula of p-hydroxyphenylacetaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there any spectroscopic data available for p-hydroxyphenylacetaldehyde?

A2: While the provided research papers do not delve deep into spectroscopic characterization, [14C‐synthesen biologisch interessanter p‐substituierter aryläthan‐körper] [] describes the synthesis of p-hydroxyphenylacetaldehyde oxime-1−14C and mentions using thin layer chromatography for purification and analysis.

Q3: How is p-hydroxyphenylacetaldehyde produced in biological systems?

A3: p-Hydroxyphenylacetaldehyde is a key intermediate in tyrosine metabolism. Research shows it's formed via several pathways:

    Q4: What are the downstream effects of p-hydroxyphenylacetaldehyde in biological systems?

    A4: p-Hydroxyphenylacetaldehyde can have various downstream effects, often influenced by its reactive nature:

      Q5: What is the role of norcoclaurine synthase (NCS) in relation to p-hydroxyphenylacetaldehyde?

      A5: NCS is a key enzyme that utilizes p-hydroxyphenylacetaldehyde. It catalyzes the stereospecific Pictet-Spengler condensation of p-hydroxyphenylacetaldehyde and dopamine to form (S)-norcoclaurine. This reaction is the first committed step in the biosynthesis of benzylisoquinoline alkaloids in plants. [, , , , , , ]

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